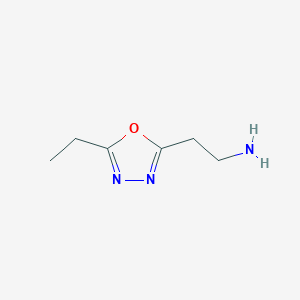

2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine

Description

Significance of Heterocyclic Compounds in Advanced Chemistry and Materials Science

Heterocyclic compounds are a cornerstone of organic chemistry, biology, and materials science. rsc.org These cyclic molecules, which incorporate at least one atom other than carbon within their ring structure, are fundamental to life itself, forming the basis of DNA, vitamins, and numerous natural products. rsc.orgacs.org Their structural diversity and the unique physicochemical properties imparted by the presence of heteroatoms like nitrogen, oxygen, and sulfur make them indispensable in modern science. In materials science, heterocycles are integral to the development of conducting polymers, organic semiconductors, and other functional materials, highlighting their broad technological impact. rsc.org

The 1,3,4-Oxadiazole (B1194373) Scaffold: A Versatile Chemical Framework in Academic Inquiry

Within the extensive family of heterocycles, the 1,3,4-oxadiazole ring system has garnered considerable attention. openmedicinalchemistryjournal.comresearchgate.net This five-membered ring, containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its wide array of biological activities. openmedicinalchemistryjournal.comnih.gov Derivatives of 1,3,4-oxadiazole have been investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. tandfonline.commdpi.com The stability of the 1,3,4-oxadiazole ring and its ability to participate in hydrogen bonding interactions contribute to its favorable pharmacokinetic properties. tandfonline.com This versatility has made it a frequent target for synthetic chemists aiming to develop novel therapeutic agents. openmedicinalchemistryjournal.comeurekaselect.com

Structural Context of 2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine within Oxadiazole Chemistry

Below is a data table of structurally related 1,3,4-oxadiazole derivatives and their reported findings, which helps to frame the potential characteristics of the title compound.

| Compound Name | Substituent at C2 | Substituent at C5 | Reported Research Focus |

| 2-Amino-5-phenyl-1,3,4-oxadiazole | Amino | Phenyl | Muscle-relaxant and tranquilizing properties google.com |

| 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Ethyl | 4-Nitrophenyl | Intermediate for synthesis of azo dyes mdpi.com |

| 2,5-Disubstituted-1,3,4-oxadiazoles | Various aryl/alkyl | Various aryl/alkyl | Antioxidant and antibacterial agents nih.gov |

| 2-Alkyl-1,3,4-oxadiazoles | Various alkyl | Phenylazo | Synthesis of novel dyes mdpi.com |

This table is for illustrative purposes to show the research context of similar compounds, as no direct research data for this compound is currently available.

Research Gaps and Future Perspectives in the Study of this compound

The most striking observation when surveying the scientific landscape for this compound is the profound lack of dedicated research. There are no readily available reports detailing its synthesis, characterization, or evaluation for any specific application. This represents a significant research gap.

The future study of this compound could proceed in several promising directions:

Synthesis and Characterization: The initial and most crucial step would be the development of a reliable synthetic route to produce this compound in good yield and purity. Following its synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and elemental analysis would be essential to confirm its structure.

Medicinal Chemistry Exploration: Given the broad biological activities of the 1,3,4-oxadiazole scaffold, the ethanamine derivative could be screened for a variety of pharmacological effects, including antimicrobial, anticancer, and neurological activities. The primary amine group offers a handle for further structural modifications to create a library of related compounds for structure-activity relationship (SAR) studies.

Materials Science Applications: The nitrogen-rich nature of the oxadiazole ring, combined with the functional ethanamine group, could make this compound a candidate for applications in materials science, such as in the formation of coordination polymers or as a ligand for metal complexes with interesting electronic or catalytic properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-5-8-9-6(10-5)3-4-7/h2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOUWASQAAGCTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Ethyl 1,3,4 Oxadiazol 2 Yl Ethanamine and Analogues

Established Synthetic Routes to 1,3,4-Oxadiazoles with Aliphatic Side Chains

The construction of the 1,3,4-oxadiazole (B1194373) ring is most commonly achieved through the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acyl hydrazones. These methods offer versatility in introducing a wide range of substituents, including the aliphatic side chains relevant to the target molecule.

Cyclization of Hydrazides with Carboxylic Acid Derivatives for 1,3,4-Oxadiazole Ring Formation

A primary and widely utilized method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of an acid hydrazide with a carboxylic acid or its activated derivative, followed by cyclodehydration of the resulting 1,2-diacylhydrazine intermediate. The choice of dehydrating agent is crucial for the efficiency of the ring-closure step.

Commonly employed reagents for this transformation include strong acids and acid anhydrides. For instance, phosphorus oxychloride (POCl₃) is frequently used to effect the cyclization of N,N'-diacylhydrazines. nih.gov Other effective dehydrating agents reported in the literature include thionyl chloride, phosphorus pentoxide, and triflic anhydride (B1165640). sigmaaldrich.com The reaction conditions can often be harsh, but newer methods aim for milder alternatives. For example, sulfuryl fluoride (B91410) (SO₂F₂) has been demonstrated as a practical reagent for the dehydrative cyclization of 1,2-diacylhydrazines under metal-free conditions.

Another approach involves the use of coupling reagents to facilitate the initial formation of the diacylhydrazine, which can then cyclize, sometimes in a one-pot procedure. Reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) have been successfully used for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and isothiocyanates through a cyclodesulfurization pathway. nih.gov

Table 1: Common Dehydrating Agents for 1,2-Diacylhydrazine Cyclization

| Reagent | Typical Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux | nih.gov |

| Thionyl Chloride (SOCl₂) | Varies | sigmaaldrich.com |

| Triflic Anhydride | Pyridine (B92270), 0°C to rt | sigmaaldrich.com |

| Sulfuryl Fluoride (SO₂F₂) | K₃PO₄, Toluene, 90°C | |

| TBTU | DIEA, DMF, 50°C | nih.gov |

Oxidative Cyclization Strategies for Ethanamine and Ethyl Substituted Oxadiazoles (B1248032)

An alternative and powerful strategy for forming the 1,3,4-oxadiazole ring is the oxidative cyclization of N-acylhydrazones. These precursors are readily prepared by the condensation of an acid hydrazide with an aldehyde. This method is particularly useful for introducing diverse substituents at the 5-position of the oxadiazole ring.

A variety of oxidizing agents can be employed for this transformation. Molecular iodine (I₂) is a common and effective reagent, often used in the presence of a base like potassium carbonate. This method is advantageous due to its transition-metal-free nature. Other oxidizing systems include chloramine-T, which can be used under microwave irradiation to afford 5-substituted 1,3,4-oxadiazoles.

Electrochemical methods also provide a mild and efficient means of oxidative cyclization. The electro-oxidative cyclization of aldehyde N-acylhydrazones can lead to high yields of the corresponding 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com Furthermore, photocatalytic methods, sometimes in the absence of any additives, have been developed for the oxidative cyclization of pyridinium (B92312) acylhydrazones to 1,3,4-oxadiazoles. nih.govnih.gov

Table 2: Selected Oxidizing Agents for N-Acylhydrazone Cyclization

| Oxidizing Agent/Method | Typical Conditions | Reference |

| Molecular Iodine (I₂) | K₂CO₃ | |

| Chloramine-T | Microwave irradiation | |

| Electrochemical Oxidation | Methanolic sodium acetate | mdpi.com |

| Photocatalysis | UV irradiation | nih.govnih.gov |

| Copper(II) Triflate (Cu(OTf)₂) | Air atmosphere |

Reaction of Acyl Hydrazones in the Synthesis of 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazoles from acyl hydrazones is a cornerstone of their preparation, primarily through the oxidative cyclization pathways discussed in the previous section. The acyl hydrazone serves as a stable and readily accessible intermediate that can be converted to the final heterocyclic product under various oxidative conditions.

The versatility of this method allows for the synthesis of a wide array of 2,5-disubstituted 1,3,4-oxadiazoles. For instance, N-aroylhydrazones, derived from aromatic aldehydes and hydrazides, can be cyclized using iodine in the presence of aqueous hydrogen peroxide in an environmentally benign process. The reaction of hydrazides with aldehydes to form the acyl hydrazone intermediate can often be performed in a one-pot sequence with the subsequent cyclization step.

The mechanism of the oxidative cyclization of acyl hydrazones is believed to proceed through the formation of a nitrile imine intermediate, which then undergoes a 1,5-electrocyclization to form the 1,3,4-oxadiazole ring. lew.ro This pathway is facilitated by the removal of two protons and two electrons by the oxidizing agent.

Targeted Synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine

The synthesis of the specifically substituted this compound requires a strategic selection of precursors that will ultimately provide the desired ethyl and ethanamine side chains. A logical approach involves the use of a protected β-amino acid derivative and a propionic acid derivative.

Precursor Synthesis Strategies for Ethyl- and Ethanamine-Bearing Moieties

A plausible synthetic route commences with the preparation of the necessary building blocks. The ethyl group can be introduced from propionic acid or its derivatives, such as propionyl chloride or ethyl propionate (B1217596). The ethanamine moiety can be sourced from β-alanine or its derivatives. To prevent unwanted side reactions, the amino group of the β-alanine derivative must be protected. The tert-butyloxycarbonyl (Boc) group is a suitable choice for this purpose due to its stability under various reaction conditions and its relatively mild deprotection conditions.

The key precursors for this synthesis would therefore be:

Propionyl hydrazide : This can be synthesized from ethyl propionate by reaction with hydrazine (B178648) hydrate.

Boc-β-alanine hydrazide : This can be prepared in a two-step sequence from commercially available Boc-β-alanine. First, the carboxylic acid is converted to its methyl or ethyl ester, followed by hydrazinolysis with hydrazine hydrate.

Optimized Reaction Conditions and Reagents for Constructing the this compound Core

With the key precursors in hand, the synthesis can proceed via the formation of a 1,2-diacylhydrazine intermediate followed by cyclodehydration.

Step 1: Synthesis of the 1,2-Diacylhydrazine Intermediate

Boc-β-alanine hydrazide can be acylated with propionyl chloride in the presence of a base like triethylamine (B128534) or pyridine to yield N'-(N-Boc-β-alanyl)propionohydrazide. This reaction should be carried out at low temperatures to control the reactivity of the acid chloride.

Step 2: Cyclodehydration to the Protected Oxadiazole

The resulting 1,2-diacylhydrazine can then be subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. A variety of dehydrating agents, as listed in Table 1, can be employed. For example, refluxing with phosphorus oxychloride is a common and effective method. Milder reagents such as triflic anhydride in the presence of pyridine at room temperature could also be effective. This step would yield tert-butyl (2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl)carbamate.

Step 3: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid in an organic solvent like dioxane or methanol (B129727) would efficiently cleave the Boc group, affording the target compound, this compound, as its corresponding salt. rsc.org

Table 3: Proposed Synthetic Route for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Boc-β-alanine hydrazide, Propionyl chloride | Triethylamine, Dichloromethane, 0°C to rt | N'-(N-Boc-β-alanyl)propionohydrazide |

| 2 | N'-(N-Boc-β-alanyl)propionohydrazide | Phosphorus oxychloride, Reflux | tert-butyl (2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl)carbamate |

| 3 | tert-butyl (2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl)carbamate | Trifluoroacetic acid, Dichloromethane, rt | This compound |

This proposed synthetic pathway utilizes well-established reactions in heterocyclic chemistry and should provide a reliable route to the desired product. Optimization of reaction conditions, such as temperature, reaction time, and choice of reagents, would be necessary to maximize the yield and purity of each step.

Green Chemistry Approaches in 1,3,4-Oxadiazole Synthesis

The development of environmentally benign synthetic methods for heterocyclic compounds, such as 1,3,4-oxadiazoles, is a significant focus in contemporary medicinal and materials chemistry. nih.govnih.gov Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more sustainable and efficient chemical processes. nih.govresearchgate.net Innovative techniques, including microwave-assisted synthesis, solvent-free reactions, and the use of novel catalysts, are at the forefront of these efforts, offering considerable advantages over traditional methods in terms of energy consumption, reaction time, and waste production. nih.govnih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased product yields, and enhanced product purity. wjarr.comjyoungpharm.org This technology utilizes microwave radiation to directly and efficiently heat reaction mixtures, leading to a rapid and uniform temperature increase that can accelerate reaction rates significantly compared to conventional heating methods. mdpi.com

The synthesis of 1,3,4-oxadiazole derivatives has been shown to benefit greatly from microwave irradiation. dntb.gov.uaidaampublications.in For instance, the cyclization of N-acylhydrazones and the reaction of hydrazides with various reagents can be completed in minutes under microwave heating, whereas conventional methods might require several hours. wjarr.commdpi.com One protocol involves the reaction of hydrazides with aromatic aldehydes, followed by cyclization under microwave irradiation, which is both time-efficient and cost-effective. wjarr.comnih.gov Another approach uses silica-supported dichlorophosphate (B8581778) as a cyclodehydration agent for 1,2-diacylhydrazines in a solvent-free medium under microwave irradiation, highlighting the synergy between different green chemistry techniques. nih.gov This method boasts advantages such as the absence of corrosion, reduced environmental pollution, and a simple work-up procedure. nih.gov

| Starting Materials | Reagents/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Isoniazid and Aromatic Aldehyde | DMF (5 drops), 300 W | 3 min | High | nih.gov |

| 1,2-Diacylhydrazines | Silica-supported dichlorophosphate, Solvent-free | Short | High | nih.gov |

| Benzohydrazide (B10538) and Triethylorthoalkanates | Nafion® NR50 or P₄S₁₀/Al₂O₃, Solvent-free | Short | Excellent | nih.gov |

| Acyl Hydrazides and N-protected amino acids | POCl₃, 100 W | 10 min | High (85%) | nih.gov |

Solvent-Free Reaction Environments

Eliminating volatile organic solvents is a key objective of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a viable and attractive alternative. nih.gov These reactions are typically conducted by grinding the reactants together, sometimes with a catalytic agent, which can lead to higher efficiency and selectivity. researchgate.net

In the context of 1,3,4-oxadiazole synthesis, solvent-free conditions have been successfully applied. One notable method involves the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles by grinding aromatic hydrazides and aryl aldehydes in the presence of a catalytic amount of molecular iodine. researchgate.net This mechanochemical approach is environmentally benign, avoids the need to isolate intermediate N-acyl hydrazones, and eliminates the use of organic solvents throughout the process. researchgate.netorganic-chemistry.org

Another example is the use of solid supports in conjunction with microwave irradiation. Polshettiwar and Varma reported a one-pot, solvent-free synthesis of 1,3,4-oxadiazoles by condensing benzohydrazide and triethylorthoalkanates under microwave conditions, using catalysts like Nafion® NR50 or phosphorus pentasulfide on alumina. nih.gov These methods not only prevent pollution but also often result in accelerated reaction rates and simplified work-up procedures. nih.gov

| Method | Reactants | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Grinding | Aromatic Hydrazides and Aryl Aldehydes | Molecular Iodine (catalytic) | Avoids organic solvents and isolation of intermediates | researchgate.net |

| Microwave Irradiation | 1,2-Diacylhydrazines | Silica-supported dichlorophosphate | No corrosion, simple work-up | nih.gov |

| Mechanochemical Synthesis | N-acylbenzotriazoles and Acylhydrazides | Triphenylphosphine and Trichloroisocyanuric acid | Environmentally benign, rapid reaction (minutes) | organic-chemistry.org |

Catalyst-Based Methodologies

The use of catalysts is fundamental to green chemistry as they can increase reaction efficiency, reduce energy requirements, and allow for the use of less hazardous reagents. In the synthesis of 1,3,4-oxadiazoles, a variety of catalytic systems have been developed to improve traditional methods.

Catalysts can be employed for the crucial cyclodehydration step in oxadiazole formation. For example, inexpensive and efficient catalysts like Zirconium(IV) chloride (ZrCl₄) have been used for the synthesis of 1,3,4-oxadiazoles from diacylhydrazines, offering higher yields and shorter reaction times compared to older methods. nih.gov Similarly, silica-supported dichlorophosphate acts as an effective cyclodehydration agent under microwave conditions. nih.gov

More advanced catalytic systems are also being explored. Copper(II) oxide nanoparticles have been shown to be a reusable catalyst for the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles. organic-chemistry.org Furthermore, the field of photoredox catalysis has provided innovative, oxidant-free pathways. A combination of an organo acridinium (B8443388) photocatalyst and a cobaloxime catalyst enables the cascade cyclization of acylhydrazones to form 1,3,4-oxadiazoles with hydrogen gas as the only byproduct. organic-chemistry.org Iodine is another versatile reagent, acting as a catalyst or promoter in various solvent-free and solution-phase syntheses of 1,3,4-oxadiazoles via oxidative cyclization. researchgate.netjchemrev.com These catalyst-based methodologies represent a significant step towards more sustainable and efficient chemical manufacturing. nih.gov

| Catalyst | Reaction Type | Substrates | Advantages | Reference |

|---|---|---|---|---|

| Zirconium(IV) chloride (ZrCl₄) | Cyclodehydration | Diacylhydrazines | Inexpensive, high yields, short reaction times | nih.gov |

| Molecular Iodine (I₂) | Oxidative Cyclization | Aromatic Hydrazides and Aldehydes | Metal-free, efficient under solvent-free conditions | researchgate.net |

| Copper(II) oxide nanoparticles | Cross-coupling | 1,3,4-Oxadiazoles and Aryl/Alkenyl halides | Reusable catalyst | organic-chemistry.org |

| Organo acridinium photocatalyst and Cobaloxime | Photoredox Cascade Cyclization | Acylhydrazones | Oxidant-free, H₂ is the only byproduct | organic-chemistry.org |

| Nafion® NR50 | Condensation/Cyclization | Benzohydrazide and Triethylorthoalkanates | Solid supported, solvent-free, excellent yields | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 2 5 Ethyl 1,3,4 Oxadiazol 2 Yl Ethanamine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of 2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine, offering unambiguous evidence of its atomic connectivity and chemical environment. Analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra collectively provides a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the ethyl and ethanamine moieties. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the 1,3,4-oxadiazole (B1194373) ring.

The ethyl group at the C5 position is expected to present as a triplet and a quartet. The methyl protons (-CH₃) would likely appear as a triplet at approximately 1.3-1.4 ppm due to coupling with the adjacent methylene (B1212753) protons. These methylene protons (-CH₂-) of the ethyl group are expected to resonate further downfield as a quartet, typically in the range of 2.8-3.0 ppm, a result of both the coupling to the methyl group and the deshielding effect of the attached oxadiazole ring. mdpi.com

The ethanamine side chain at the C2 position would show two triplets. The methylene group adjacent to the oxadiazole ring (-Oxadiazole-CH₂-) is expected to be the most deshielded of the aliphatic protons, with a chemical shift around 3.2-3.4 ppm. The methylene group adjacent to the amine (-CH₂-NH₂) would likely appear at approximately 3.0-3.2 ppm. The primary amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary (e.g., 1.5-2.5 ppm) depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | 1.3 - 1.4 | Triplet (t) | ~7.5 |

| Ethyl -CH₂- | 2.8 - 3.0 | Quartet (q) | ~7.5 |

| Ethanamine -CH₂-N | 3.0 - 3.2 | Triplet (t) | ~6.5 |

| Ethanamine -CH₂-Ox | 3.2 - 3.4 | Triplet (t) | ~6.5 |

| Amine -NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and Structural Assignment

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The two carbons of the 1,3,4-oxadiazole ring (C2 and C5) are the most deshielded, with predicted chemical shifts appearing in the range of 162-168 ppm. mdpi.commdpi.com The specific environment of each carbon—one attached to an ethyl group and the other to an ethanamine group—will cause slight differences in their exact shifts.

The carbons of the ethyl group are expected at approximately 10-12 ppm for the methyl carbon (-CH₃) and 22-25 ppm for the methylene carbon (-CH₂-). For the ethanamine side chain, the methylene carbon bonded to the oxadiazole ring (-Oxadiazole-CH₂-) is anticipated around 28-32 ppm, while the carbon adjacent to the amine group (-CH₂-NH₂) would likely appear in the 38-42 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Oxadiazole C2 | 162 - 168 |

| Oxadiazole C5 | 162 - 168 |

| Ethyl -CH₃ | 10 - 12 |

| Ethyl -CH₂- | 22 - 25 |

| Ethanamine -CH₂-N | 38 - 42 |

| Ethanamine -CH₂-Ox | 28 - 32 |

Two-Dimensional NMR Techniques for Connectivity Mapping (e.g., COSY, HSQC)

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling relationships. Key correlations would be observed between the methyl and methylene protons of the ethyl group, and between the two distinct methylene groups of the ethanamine chain, confirming their adjacent placement.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum maps protons directly to the carbons they are attached to. It would unequivocally link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming which methylene signal belongs to the ethyl group versus the ethanamine group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis

The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. The primary amine (N-H) stretching vibrations are expected to appear as two distinct bands in the 3300-3400 cm⁻¹ region. mdpi.com The C-H stretching of the ethyl and ethanamine alkyl groups would be observed just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹. researchgate.net

The 1,3,4-oxadiazole ring itself has several characteristic vibrations. A strong band around 1630-1650 cm⁻¹ is attributable to the C=N stretching vibration. researchgate.net The C-O-C stretching vibration of the oxadiazole ring typically appears as a strong absorption in the 1100-1250 cm⁻¹ range. mdpi.comresearchgate.net The N-H bending vibration of the primary amine is also expected around 1590-1620 cm⁻¹.

Table 3: Predicted FT-IR Characteristic Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3400 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=N Stretch (Oxadiazole) | 1630 - 1650 | Strong |

| N-H Bend (Amine) | 1590 - 1620 | Medium |

| C-O-C Stretch (Oxadiazole) | 1100 - 1250 | Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of the compound. For this compound (C₆H₁₁N₃O), the expected exact mass would be approximately 141.0902 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition. mdpi.com

The fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for 2,5-disubstituted 1,3,4-oxadiazoles involve cleavage of the side chains. Key expected fragments would include:

Loss of the ethyl group ([M-29]⁺).

Cleavage of the C-C bond in the ethanamine side chain, leading to a fragment corresponding to the loss of CH₂NH₂ ([M-30]⁺).

Alpha-cleavage adjacent to the amine, resulting in a characteristic iminium ion.

Fragmentation of the oxadiazole ring itself under higher energy conditions.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value (Predicted) | Identity |

| 141 | [M]⁺ (Molecular Ion) |

| 112 | [M - C₂H₅]⁺ |

| 111 | [M - CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data for this compound has been published. For related compounds, HRMS is a critical tool used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio. For instance, studies on other 2,5-dialkyl-1,3,4-oxadiazoles have successfully used HRMS to verify their synthesized structures. mdpi.commdpi.com This technique would be essential for confirming the molecular formula of the title compound, C6H11N3O.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

There is no available literature detailing the UV-Vis spectroscopic properties of this compound. UV-Vis spectroscopy is employed to study the electronic transitions within molecules containing chromophores. The 1,3,4-oxadiazole ring itself is a chromophoric system. Investigations into other 1,3,4-oxadiazole derivatives show that their absorption maxima (λmax) are influenced by the nature of the substituents at the C2 and C5 positions. mdpi.comresearchgate.net Analysis of the title compound would likely reveal absorptions in the UV region characteristic of the oxadiazole core, with potential shifts influenced by the ethyl and ethanamine groups, but specific experimental data is not available.

X-ray Crystallography for Solid-State Molecular Geometry

A crystallographic structure for this compound has not been reported. X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structures of numerous other 1,3,4-oxadiazole and related thiadiazole derivatives have been determined, offering insights into the planarity of the heterocyclic ring and the orientation of its substituents, this specific information is absent for the title compound. nih.govnih.govmdpi.com

Computational Chemistry and Theoretical Investigations of 2 5 Ethyl 1,3,4 Oxadiazol 2 Yl Ethanamine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry and electronic properties of molecules. mdpi.com For 2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its molecular conformation and electronic distribution. acs.org Geometric optimization calculations identify the lowest energy conformation of the molecule, which is crucial for subsequent analyses of its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to predicting how a molecule will interact with other species. researchgate.net

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.65 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. nih.gov |

Note: The values presented are representative and based on DFT calculations for structurally similar 1,3,4-oxadiazole (B1194373) derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for clarity.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the 1,3,4-oxadiazole ring, identifying them as primary sites for interactions with electrophiles or hydrogen bond donors. The amine group (-NH2) would also be a region of negative potential. Conversely, the hydrogen atoms of the amine group and the ethyl group would exhibit positive potential (blue), making them susceptible to nucleophilic interactions.

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative measure of the concepts described by FMO theory.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. S = 1 / η

Electronegativity (χ): The power of an atom to attract electrons to itself. χ = (I + A) / 2

Chemical Potential (μ): The negative of electronegativity. μ = -χ

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ² / (2η)

A high value for chemical hardness suggests high stability and low reactivity. The electrophilicity index helps in classifying molecules as strong or marginal electrophiles. These parameters are crucial for understanding the molecule's behavior in chemical reactions.

| Reactivity Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.50 | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.85 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | 2.825 | Resistance to deformation of the electron cloud; higher value indicates greater stability. |

| Chemical Softness (S) | 1 / η | 0.354 | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 3.675 | Ability to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | 2.389 | Measures electrophilic character of the molecule. |

Note: The values presented are representative and derived from the HOMO-LUMO energies of structurally similar 1,3,4-oxadiazole derivatives.

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. semanticscholar.org This method is essential in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. mdpi.com For this compound, docking studies can identify potential protein targets and elucidate the molecular basis of its biological activity. casjournal.org The process involves placing the optimized 3D structure of the ligand into the active site of a target protein and scoring the different binding poses based on factors like binding energy. ijcce.ac.ir

Docking simulations can predict the most stable binding pose of this compound within the active site of a target protein. The results reveal the specific orientation and conformation that the ligand adopts to maximize favorable interactions with the amino acid residues of the receptor. The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity; a lower binding energy indicates a more stable ligand-protein complex. Studies on various 1,3,4-oxadiazole derivatives have shown their potential to bind to a wide range of biological targets, including enzymes and receptors involved in various diseases. mdpi.comcasjournal.org The specificity of the interaction is determined by the complementary shapes and chemical properties of the ligand and the binding pocket.

A detailed analysis of the docked complex reveals the specific non-covalent interactions that stabilize the ligand within the receptor's active site. These interactions are critical for molecular recognition and binding affinity. For this compound, the key predicted interactions would include:

Hydrogen Bonding: The nitrogen and oxygen atoms of the 1,3,4-oxadiazole ring and the nitrogen of the ethanamine group can act as hydrogen bond acceptors, while the hydrogens of the amine group can act as hydrogen bond donors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) are often crucial for anchoring the ligand in the active site. orientjchem.org

Pi-Stacking and Pi-Cation Interactions: The aromatic 1,3,4-oxadiazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan.

| Type of Interaction | Potential Functional Group on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Acceptor) | Oxadiazole N/O atoms, Ethanamine N atom | Ser, Thr, Asn, Gln, Tyr, Asp, Glu |

| Hydrogen Bond (Donor) | Ethanamine N-H | Asp, Glu, Main chain carbonyls |

| π-π Stacking | 1,3,4-Oxadiazole ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Ethyl group, Ethanamine chain | Ala, Val, Leu, Ile, Pro, Met |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of a compound's dynamic behavior, providing insights into its stability and interactions with biological targets.

Protein-Ligand Complex Stability Evaluation

In the context of drug discovery and design, MD simulations are instrumental in evaluating the stability of a ligand, such as this compound, when bound to a protein. By simulating the protein-ligand complex in a solvated environment, researchers can observe the persistence of interactions, such as hydrogen bonds and hydrophobic contacts, over a set period. Key metrics derived from these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, highlighting flexible regions of the protein. For other 1,3,4-oxadiazole derivatives, MD simulations have been successfully employed to confirm the stability of their complexes with various protein targets.

A hypothetical MD simulation for a this compound-protein complex would likely involve the following steps:

System Preparation: Building the initial complex, solvating it in a water box, and adding ions to neutralize the system.

Minimization: Removing steric clashes and relaxing the system to a low-energy conformation.

Equilibration: Gradually heating and pressurizing the system to the desired simulation conditions.

Production Run: Running the simulation for a significant time (nanoseconds to microseconds) to collect trajectory data.

Analysis: Calculating RMSD, RMSF, interaction energies, and analyzing specific intermolecular interactions.

The results of such a simulation would provide a detailed understanding of the binding stability and the key residues involved in the interaction, guiding further optimization of the ligand.

Conformational Landscape Exploration of this compound

MD simulations can also be used to explore the conformational landscape of a molecule in solution, identifying its preferred shapes and orientations. For a flexible molecule like this compound, which possesses rotatable bonds, understanding its conformational preferences is crucial as it dictates how the molecule can interact with a binding site. By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers between them. This information is vital for understanding its bioavailability and binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlating Structural Features with Theoretical Parameters

A theoretical QSAR model would involve calculating a range of molecular descriptors for this compound and a set of related compounds. These descriptors can be categorized as:

Constitutional (1D): Molecular weight, atom counts, etc.

Topological (2D): Describing the connectivity of atoms (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Once calculated, these descriptors would be correlated with a theoretical parameter, such as a calculated binding affinity from molecular docking or a quantum chemical property, using statistical methods like multiple linear regression (MLR) or machine learning algorithms. The resulting QSAR equation would highlight the structural features that are most influential for the theoretical parameter . For instance, a QSAR model might reveal that the presence of the ethyl group or the specific arrangement of atoms in the oxadiazole ring is critical for a particular theoretical property. Such models for other classes of compounds have successfully guided the design of new molecules with enhanced desired properties.

Structure Activity Relationship Sar and Molecular Recognition of 2 5 Ethyl 1,3,4 Oxadiazol 2 Yl Ethanamine Analogues

Impact of the Ethanamine Moiety on Molecular Interactions

The 2-ethanamine moiety, -(CH₂)₂-NH₂, is a crucial pharmacophoric feature that significantly governs the molecular interactions of the parent compound. This group confers a combination of flexibility and hydrogen bonding capability, which are paramount for effective molecular recognition at a receptor binding site.

The primary amine (-NH₂) group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. In a physiological environment, it is typically protonated to form an ammonium (B1175870) cation (-NH₃⁺), enabling strong ionic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, within a protein's active site. This electrostatic interaction is often a key anchoring point for the ligand.

The ethyl linker connecting the amine to the oxadiazole ring provides conformational flexibility. This allows the terminal amino group to orient itself optimally to form favorable interactions with the target protein, acting as a flexible arm that can probe the binding pocket for the most stable conformation.

Role of the Ethyl Substituent on the Oxadiazole Ring in Modulating Activity

The ethyl group at the 5-position of the 1,3,4-oxadiazole (B1194373) ring is a key modulator of the compound's physicochemical properties, directly influencing its pharmacokinetic and pharmacodynamic profile. While seemingly simple, this small alkyl group finely tunes the molecule's lipophilicity, steric profile, and metabolic stability.

Steric Influence: The size and shape of the ethyl group can influence how the molecule fits into a binding pocket. It can engage in favorable van der Waals or hydrophobic interactions with nonpolar amino acid residues. Conversely, a larger substituent might introduce steric hindrance, preventing optimal binding. The ethyl group represents a balance, providing sufficient bulk for hydrophobic interactions without being excessively large.

Metabolic Stability: Alkyl groups can influence the metabolic stability of a compound. The ethyl group may be subject to oxidative metabolism, but its presence can also shield the adjacent oxadiazole ring from certain metabolic enzymes.

The choice of a small alkyl substituent like ethyl is often a strategic starting point in drug design, offering a balance of properties that can be further optimized.

Table 1: Comparison of Small Alkyl Substituents at the 5-Position of the 1,3,4-Oxadiazole Ring

| Substituent | Property | Potential Impact on Activity |

| -H | Smallest size, lowest lipophilicity | May lack specific hydrophobic interactions, potentially higher water solubility. |

| -CH₃ (Methyl) | Small size, moderate lipophilicity | Provides a minimal steric footprint for hydrophobic interactions. |

| -CH₂CH₃ (Ethyl) | Increased size and lipophilicity | Offers a balance of steric bulk and lipophilicity for improved binding and permeability. |

| -CH(CH₃)₂ (Isopropyl) | Branched, bulkier, more lipophilic | May provide enhanced hydrophobic interactions but could also introduce steric clashes. |

Influence of Oxadiazole Ring Substituents on Intermolecular Binding Mechanisms

The 1,3,4-oxadiazole ring is not merely a scaffold but an active participant in molecular recognition. mdpi.comresearchgate.net As an aromatic, electron-deficient heterocycle, it engages in a variety of non-covalent interactions that are fundamental to its binding affinity and specificity. nih.govrsc.orgresearchgate.net

Hydrogen Bonding: The two nitrogen atoms and the oxygen atom of the 1,3,4-oxadiazole ring are Lewis basic and can act as hydrogen bond acceptors, interacting with hydrogen bond donors from the receptor, such as the hydroxyl groups of serine or tyrosine or the amide protons of the peptide backbone. nih.gov

π-π Stacking Interactions: The electron-deficient nature of the oxadiazole ring makes it an excellent partner for π-π stacking interactions, particularly with the electron-rich aromatic side chains of amino acids like tryptophan, tyrosine, and phenylalanine. nih.govnih.gov This type of interaction is crucial for stabilizing the ligand-receptor complex. Studies have demonstrated the prevalence of (oxadiazole)···(arene) and even (oxadiazole)···(oxadiazole) stacking in crystal structures of related compounds. nih.govresearchgate.net

Table 2: Intermolecular Interactions Involving the 1,3,4-Oxadiazole Ring

| Interaction Type | Description | Example Receptor Residue |

| Hydrogen Bonding | Ring nitrogen or oxygen atoms act as H-bond acceptors. | Serine, Threonine, Asparagine |

| π-π Stacking | The electron-deficient oxadiazole π-system stacks with an electron-rich aromatic ring. | Tryptophan, Tyrosine, Phenylalanine |

| C-H···N/O Interaction | A weakly acidic C-H bond on the receptor interacts with the lone pair of a ring N or O atom. | Glycine, Alanine |

| C-H···π Interaction | A C-H bond on the receptor interacts with the face of the oxadiazole π-system. | Leucine, Valine |

Derivatization Strategies for Modulating Molecular Recognition Profiles

To explore the SAR and optimize the activity of 2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine, several derivatization strategies can be employed. These modifications systematically alter the molecule's steric, electronic, and physicochemical properties to enhance its molecular recognition profile.

Amide Linkage Modifications for this compound Derivatization

A common and effective strategy is the acylation of the terminal amino group of the ethanamine moiety to form a diverse library of amides. This modification fundamentally changes the nature of this functional group. nih.govresearchgate.net

Neutralization of Charge: It converts the basic, positively charged primary amine into a neutral amide.

Introduction of H-Bonding Groups: The amide linkage (-NH-C=O-) contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), providing new opportunities for directed interactions within the binding site.

Introduction of Substituents: The acyl group (R-C=O) allows for the introduction of a wide variety of substituents (aliphatic, aromatic, heterocyclic), which can probe for additional binding pockets, increase lipophilicity, or introduce further specific interactions. For example, attaching an aromatic ring can lead to new π-π stacking or hydrophobic interactions.

Alkylation and Acylation of the Ethanamine Nitrogen

Further modification of the ethanamine nitrogen through alkylation or acylation provides another avenue for modulating activity.

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) to the nitrogen can form secondary or tertiary amines. This alters the hydrogen bonding capacity (from 2 donors in -NH₂ to 1 in -NHR, and 0 in -NR₂) and increases steric bulk and lipophilicity around the nitrogen. In some cases, N-alkylation has been shown to enhance receptor affinity and selectivity. nih.gov

Acylation: As discussed previously, acylation transforms the amine into an amide, which significantly alters its electronic and hydrogen-bonding properties. This is a powerful tool for modifying the interaction profile of the ethanamine side chain. nih.gov

Substitution at the 5-Position of the 1,3,4-Oxadiazole Ring

Systematic modification of the substituent at the 5-position is a cornerstone of SAR studies for this class of compounds. Replacing the ethyl group with a variety of other functionalities can have a profound impact on biological activity by altering steric, electronic, and hydrophobic properties. ijpsnonline.comnih.gov

Alkyl Chains: Varying the length and branching of the alkyl chain can optimize hydrophobic interactions. Studies on related 1,3,4-oxadiazoles have shown that activity can be sensitive to chain length, with longer chains (C10-C12) sometimes conferring potent activity against specific targets like M. tuberculosis. mdpi.com

Aromatic and Heteroaromatic Rings: Introducing phenyl, substituted phenyl, or other heterocyclic rings can lead to significant gains in potency through additional π-π stacking, hydrophobic, or hydrogen bonding interactions. SAR studies frequently show that electron-withdrawing (e.g., -Cl, -F) or electron-donating (e.g., -OH, -OCH₃) groups on a phenyl ring at this position can dramatically influence activity. mdpi.com For instance, derivatives with a 4-hydroxyphenyl group or halogen substitutions have demonstrated strong biological effects in various assays. mdpi.commdpi.com

Table 3: Structure-Activity Relationship (SAR) of Substituents at the 5-Position of the 1,3,4-Oxadiazole Ring (General Observations from Analogues)

| 5-Position Substituent (R) | Observed Effect on Activity in Analogues | Potential Rationale |

| Long Alkyl Chains (e.g., Dodecyl) | Increased antitubercular activity. mdpi.com | Enhanced lipophilicity, improved interaction with hydrophobic pockets. |

| Phenyl | Common scaffold, activity varies with substitution. | Provides a core for further modification, engages in π-stacking. |

| 4-Halophenyl (e.g., -F, -Cl) | Often enhances antibacterial or anti-inflammatory activity. mdpi.commdpi.com | Halogen bonding, altered electronic properties of the ring. |

| 4-Hydroxyphenyl | Potent inhibitory activity against certain targets. mdpi.com | Acts as a key hydrogen bond donor/acceptor. |

| Heteroaromatic Rings (e.g., Pyridyl, Thienyl) | Can confer potent and specific activity. mdpi.com | Introduces additional H-bond acceptors (e.g., pyridine (B92270) nitrogen) and modulates electronic properties. |

Applications of 1,3,4 Oxadiazole Scaffolds in Advanced Materials Science

Oxadiazole Derivatives as Components in Optoelectronic Devices

Derivatives of 1,3,4-oxadiazole (B1194373) are pivotal in the development of optoelectronic devices due to their exceptional electronic properties. researchgate.netmdpi.com Their inherent electron-deficient nature makes them particularly suitable for applications requiring efficient electron transport. rsc.orgresearchgate.net The combination of high electron affinity, significant thermal stability, and strong fluorescence has established these compounds as ideal materials for various optoelectronic applications. researchgate.netresearchgate.net

Among the various derivatives, 2,5-diaryl-1,3,4-oxadiazoles are particularly noteworthy for their excellent electron-transporting capabilities. researchgate.netrsc.org These molecules are among the most widely studied classes of materials for electron injection and transport. nycu.edu.tw The oxadiazole core acts as an electron acceptor, facilitating the movement of electrons, which is a critical function in many electronic devices. researchgate.net The structural features of these compounds are well-suited for this purpose, leading to extensive research into both small molecules and polymers containing this heterocyclic unit. researchgate.netrsc.org

Fluorination of the phenyl rings in 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), a common electron transport material, has been shown to enhance its electron affinity, which is advantageous for electron transport. researchgate.net Theoretical studies using Density Functional Theory (DFT) have confirmed that introducing fluorine substituents improves the electron transport properties of the PPD molecule. researchgate.net Hybrid molecules that combine 2,5-diaryl-1,3,4-oxadiazole units with a fluorene (B118485) core have been synthesized to create linearly extended π-conjugated systems, further enhancing their electron transport characteristics. worktribe.comcapes.gov.brrsc.org

| Compound Family | Key Feature | Impact on Electron Transport |

| 2,5-Diaryl-1,3,4-oxadiazoles | Electron-deficient heterocyclic core | Excellent electron-transporting capabilities. researchgate.netrsc.org |

| Fluorinated PPD Derivatives | Enhanced electron affinity | Improved electron transport properties. researchgate.net |

| Oxadiazole-Fluorene Hybrids | Extended π-conjugated system | Enhanced electron transport characteristics. rsc.org |

Numerous studies have focused on synthesizing and characterizing 1,3,4-oxadiazole-based small molecules and polymers for electroluminescent applications. researchgate.netrsc.org For instance, emitter molecules combining an oxadiazole group (electron transport unit) with a triphenylamine (B166846) group (hole transport unit) have been developed, creating a bipolar system. acs.org Devices using these emitters have demonstrated high luminance, exceeding 19,000 cd/m². acs.org Furthermore, 2,5-diaryl-1,3,4-oxadiazole-fluorene hybrids have been successfully incorporated as ETMs in blended-layer OLEDs, leading to a dramatic enhancement in external quantum efficiencies compared to devices without them. rsc.org The introduction of these oxadiazole derivatives helps to balance the charge injection and transport within the device, a crucial factor for high efficiency.

Some 1,3,4-oxadiazole derivatives have also been developed as emitters for thermally activated delayed fluorescence (TADF) in OLEDs. acs.org By creating a highly twisted conformation between carbazole (B46965) (donor) and oxadiazole (acceptor) units, a small singlet-triplet energy gap is achieved, which allows for efficient reverse intersystem crossing and results in high photoluminescence quantum yields. acs.org Devices based on these TADF emitters have achieved high maximum external quantum efficiencies of up to 12.3% with blue to sky-blue emissions. acs.org

1,3,4-Oxadiazole in Liquid Crystalline Materials

The rigid, planar structure of the 1,3,4-oxadiazole ring makes it an attractive building block for liquid crystalline materials. researchgate.netbeilstein-journals.orgrsc.org Liquid crystals containing 1,3,4-oxadiazole units in their aromatic core have been extensively studied due to their rich mesomorphism, high thermal stability, and good electron-transporting ability. researchgate.netrsc.orgrsc.orgresearchgate.net These materials can exhibit a wide variety of mesophases, including nematic, smectic, and columnar phases. rsc.orgresearchgate.net

For instance, in some designs, incorporating the oxadiazole unit within the aromatic core can lead to the absence of mesomorphism due to a strong bend (134°) it introduces between adjacent aromatic rings, which disrupts the required linear molecular shape. researchgate.netbeilstein-journals.org However, in other structures, such as "hockey stick" shaped mesogens where the 1,3,4-oxadiazole acts as a bent-core unit, a variety of enantiotropic nematic and smectic phases are observed. tandfonline.com The type and length of terminal alkyl or alkyloxy chains also play a crucial role; for example, increasing the chain length can cause certain phases to disappear. tandfonline.com The interplay between the rigid oxadiazole core and flexible terminal chains is key to controlling the liquid crystalline behavior. beilstein-journals.org

| Molecular Structure Feature | Influence on Mesomorphic Properties | Example Mesophases |

| Oxadiazole in Central Core | Can induce a strong bend, potentially disrupting mesophase formation. beilstein-journals.org | Nematic, Smectic A, Smectic C. tandfonline.com |

| "Hockey Stick" Shape | Acts as a bent-core unit, promoting mesomorphism. tandfonline.com | Nematic, Smectic A, Smectic C, DC Phase. tandfonline.com |

| Terminal Chain Length | Increasing length can alter or eliminate certain mesophases. tandfonline.com | - |

| Hexacatenar Structure | Promotes self-assembly into columnar structures. researchgate.net | Columnar phases. researchgate.net |

Polymer-Based Oxadiazole Derivatives for Thermal Stability and Material Performance

Aromatic poly(1,3,4-oxadiazole)s represent a class of high-performance heterocyclic polymers known for their exceptional chemical and thermal stability. The outstanding thermal resistance is attributed to the electronic equivalence of the oxadiazole ring to the highly thermostable phenylene ring. These polymers also exhibit excellent mechanical strength and stiffness. The symmetric structure of the 1,3,4-oxadiazole ring, which lacks hydrogen atoms and structural tension, contributes to its stability and makes these polymers suitable for applications such as heat-resistant and flame-resistant materials.

Theoretical Framework for Designing Oxadiazole-Based Materials with Tunable Properties

Computational methods, particularly Density Functional Theory (DFT), provide a powerful theoretical framework for designing novel 1,3,4-oxadiazole-based materials and predicting their properties before their synthesis. nih.govnih.govtandfonline.com This approach is crucial for screening potential high-performance candidate compounds and providing a reference for experimental work. nih.gov

Theoretical calculations can systematically investigate electronic structures, heats of formation, and other key parameters that determine a material's performance. nih.govnih.gov For instance, DFT has been used to design and evaluate a series of oxadiazole-based compounds for OLED applications. tandfonline.com By calculating properties like HOMO-LUMO gaps, reorganization energies, and injection barriers, researchers can predict which molecular designs will lead to the best electron or hole transport materials. tandfonline.com Such studies have shown that specific substitutions on the oxadiazole scaffold can tune the electronic properties to optimize charge transport and injection. tandfonline.com

This theoretical approach also extends to the design of energetic materials, where properties like detonation performance and thermal stability can be predicted. nih.govnih.gov By understanding the relationship between molecular structure and material properties through computational modeling, it is possible to strategically design isomers and derivatives with desired characteristics. osti.gov The design process involves selecting appropriate parent skeletons and functional groups to enhance specific properties, enabling the rational development of materials with tunable performance for targeted applications. nih.govtaylorfrancis.com

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways for Ethanamine-Containing Oxadiazoles (B1248032)

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives is well-documented, with numerous methods available for the construction of the heterocyclic ring. openmedicinalchemistryjournal.commdpi.com A common approach involves the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride. mdpi.com Another prevalent method is the oxidative cyclization of acylhydrazones. openmedicinalchemistryjournal.com However, the development of more efficient, sustainable, and versatile synthetic routes, particularly for ethanamine-substituted oxadiazoles like 2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine, remains a crucial area of future research.

Future synthetic strategies could focus on microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields. nih.gov Furthermore, the exploration of one-pot multicomponent reactions would offer an atom-economical and streamlined approach to assembling the target molecule and its analogues from simple precursors. nih.gov The development of novel catalytic systems, for instance, using transition metals or organocatalysts, could provide milder reaction conditions and greater functional group tolerance, which is particularly important when dealing with the reactive ethanamine moiety.

A comparative analysis of a hypothetical traditional versus a novel synthetic approach is presented in Table 1.

| Use of Hazardous Reagents | Common (e.g., POCl3) | Minimized |

This table illustrates the potential advantages of developing new synthetic methodologies, leading to more environmentally friendly and cost-effective production of ethanamine-containing oxadiazoles.

Advanced Computational Studies for Predictive Modeling of Interactions

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, offering profound insights into molecular properties and interactions at the atomic level. For this compound, advanced computational studies can play a pivotal role in predicting its biological activity and material properties, thereby guiding experimental efforts.

Future research should employ methods like Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. Molecular docking and molecular dynamics (MD) simulations could be utilized to predict and analyze the binding of this compound to various biological targets, such as enzymes or receptors. nih.gov This is particularly relevant given that oxadiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies could also be developed for a series of related ethanamine-containing oxadiazoles to build predictive models for their biological efficacy. nih.gov A hypothetical outcome of a molecular docking study is presented in Table 2, showcasing the potential of in silico screening.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | ASP 145, LYS 72 | Hydrogen Bond |

| PHE 80 | Pi-Pi Stacking |

| Hypothetical Protease B | -7.2 | GLU 210, HIS 41 | Hydrogen Bond, Electrostatic |

These computational approaches will not only accelerate the discovery of potential applications but also provide a deeper understanding of the structure-property relationships governing the behavior of this molecule.

Exploration of Oxadiazole-Based Scaffolds in Emerging Material Technologies

The 1,3,4-oxadiazole ring is not only a privileged scaffold in medicinal chemistry but also a valuable building block in materials science due to its thermal and chemical stability, and its electronic properties. lifechemicals.comnih.gov Oxadiazole-containing polymers have been investigated for applications as heat-resistant materials and in organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities. lifechemicals.comrsc.org

Future research should explore the potential of incorporating this compound into novel materials. The presence of the ethanamine group provides a reactive handle for polymerization or for grafting onto surfaces to modify their properties. For example, it could be used to create novel polymers with tailored optical or electronic characteristics. The potential applications of such materials are vast, ranging from advanced coatings and membranes to components for electronic devices.

Furthermore, the 1,3,4-oxadiazole moiety has been utilized in the development of energetic materials, where it contributes to thermal stability and high energy density. rsc.org A systematic investigation into the energetic properties of this compound and its derivatives could reveal their potential in this specialized field. A hypothetical comparison of properties for a novel oxadiazole-based polymer is presented in Table 3.

Table 3: Hypothetical Properties of a Polymer Incorporating this compound

| Property | Standard Polymer (e.g., Polystyrene) | Novel Oxadiazole-Polymer |

|---|---|---|

| Thermal Decomposition Temperature (°C) | ~350 | >450 |

| Electron Mobility (cm²/Vs) | 10⁻⁶ | 10⁻³ |

| Photoluminescence Quantum Yield | Low | High |

| Solvent Resistance | Moderate | High |

These potential applications highlight the versatility of the oxadiazole scaffold and warrant a thorough investigation into the material science aspects of this compound.

Interdisciplinary Research Collaborations for Comprehensive Understanding of this compound

Given the wide-ranging potential of 1,3,4-oxadiazole derivatives, a comprehensive understanding of this compound can only be achieved through interdisciplinary research collaborations. The multifaceted nature of this compound, with potential applications in medicine, materials science, and beyond, necessitates a synergistic approach.

Synthetic organic chemists will be crucial for developing efficient and scalable synthetic routes. ijsrst.com Computational chemists can provide theoretical insights to guide the design of new derivatives with enhanced properties. rsc.org Pharmacologists and biochemists will be needed to evaluate the biological activity and elucidate the mechanism of action of this compound and its analogues. nih.gov Materials scientists and engineers can explore its potential in novel devices and functional materials. lifechemicals.com

Such collaborations will foster innovation and accelerate the translation of fundamental research findings into practical applications. The integration of expertise from these diverse fields will be paramount to unlocking the full potential of this compound and the broader class of ethanamine-containing oxadiazoles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via cyclization of hydrazones or Schiff bases. For example, Hasan & Abdulridha (2014) prepared it by reacting butanal with (5-ethyl-1,3,4-oxadiazol-2-yl)hydrazine under reflux in ethanol, followed by purification via column chromatography . Key parameters include pH control (neutral to slightly acidic), temperature (70–80°C), and solvent selection (ethanol or methanol). Reaction progress is monitored by TLC (silica gel GF254, ethyl acetate/hexane 3:7) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer : A combination of spectroscopic and elemental methods is essential:

- FTIR : Confirms functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm⁻¹, NH₂ bend at 3300–3400 cm⁻¹) .

- NMR : H NMR shows ethyl protons (δ 1.2–1.4 ppm, triplet) and ethanamine CH₂ (δ 2.8–3.1 ppm, multiplet); C NMR identifies oxadiazole carbons (δ 160–170 ppm) .

- Elemental Analysis : Matches calculated C, H, N values (e.g., C₁₀H₁₆N₃O: C 58.24%, H 7.84%, N 20.37%) .

Advanced Research Questions

Q. How do transition metal complexes of this compound enhance biological activity?

- Answer : Coordination with metals like Cu, Ni, or Zn modifies electronic properties and bioavailability. For instance, Cu complexes exhibit square-planar geometry, enhancing DNA intercalation and cytotoxicity (IC₅₀ = 8.2 μM against HCT-15 cells) . The ligand’s oxadiazole moiety acts as a σ-donor, while the ethanamine group stabilizes metal binding via chelation .

Q. What methodologies resolve contradictions in reported biological activities of oxadiazole derivatives?

- Answer : Discrepancies in antioxidant or anticancer efficacy (e.g., IC₅₀ ranging from 15–68 μM) arise from structural variations (e.g., substituents on the oxadiazole ring) or assay conditions (e.g., DMSO concentration in cell cultures) . Statistical meta-analysis and dose-response curve normalization are recommended to isolate structure-activity relationships.

Q. How can computational methods predict the interaction of this compound with biological targets?

- Answer : Molecular docking (AutoDock Vina) and DFT calculations optimize ligand-receptor binding. For example, docking studies with human DNA topoisomerase IIβ (PDB: 1ZXM) reveal hydrogen bonding between the oxadiazole N-atoms and Lys352 residue, with a binding energy of −8.2 kcal/mol . MD simulations (GROMACS) further validate stability over 100 ns trajectories.

Data Analysis and Experimental Design

Q. What strategies validate the purity of synthesized this compound?

- Answer :

- HPLC : Use a C18 column (acetonitrile/water 70:30, UV detection at 254 nm); purity >98% is acceptable for pharmacological studies .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 195.27 (calculated for C₁₀H₁₆N₃O) .

Q. How to design a study comparing the bioactivity of this compound derivatives?

- Answer :

- Variables : Vary substituents (e.g., sulfanyl, halogen) on the oxadiazole or ethanamine groups .

- Assays :

- Anticancer : MTT assay against HCT-15, HeLa, and A549 cell lines .

- Antioxidant : DPPH radical scavenging (IC₅₀) .

- Statistical Analysis : ANOVA with post-hoc Tukey test (p < 0.05) to compare means .

Tables for Key Data

Table 1 : Selected Metal Complexes and Their Cytotoxicity

| Metal Ion | Complex Structure | IC₅₀ (μM, HCT-15) |

|---|---|---|

| Cu | [Cu(L)Cl] | 8.2 |

| Ni | [Ni(L)Cl] | 22.4 |

| Zn | [Zn(L)Cl] | 35.7 |

Table 2 : Spectral Data for Characterization

| Technique | Key Signals |

|---|---|

| H NMR | δ 1.3 (t, 3H, CH₂CH₃), δ 3.0 (m, 2H, NH₂) |

| FTIR | 1620 cm⁻¹ (C=N), 3350 cm⁻¹ (NH₂) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.